3-Methyl-2-sulphonatobenzothiazolium

Material Science Ionic Liquids Thermal Analysis

The compound 3-Methyl-2-sulphonatobenzothiazolium (CAS 4329-95-7) is a heterocyclic inner salt featuring a benzothiazolium cation with a sulfonate anion at the 2-position. With a molecular formula of C8H7NO3S2 and a molecular weight of 229.27 g/mol , it is classified as a zwitterionic species, which directly influences its solubility and reactivity profile.

Molecular Formula C8H7NO3S2
Molecular Weight 229.3 g/mol
CAS No. 4329-95-7
Cat. No. B13740524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-sulphonatobenzothiazolium
CAS4329-95-7
Molecular FormulaC8H7NO3S2
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESC[N+]1=C(SC2=CC=CC=C21)S(=O)(=O)[O-]
InChIInChI=1S/C8H7NO3S2/c1-9-6-4-2-3-5-7(6)13-8(9)14(10,11)12/h2-5H,1H3
InChIKeyFIJVCJCTVIZODF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 3-Methyl-2-sulphonatobenzothiazolium (CAS 4329-95-7): A Benzothiazolium Inner Salt for Specialized Synthesis and Material Science


The compound 3-Methyl-2-sulphonatobenzothiazolium (CAS 4329-95-7) is a heterocyclic inner salt featuring a benzothiazolium cation with a sulfonate anion at the 2-position. With a molecular formula of C8H7NO3S2 and a molecular weight of 229.27 g/mol [1], it is classified as a zwitterionic species, which directly influences its solubility and reactivity profile. This compound serves as a key intermediate in dye chemistry, analytical reagents, and the synthesis of functional ionic liquids, where precise structural features dictate downstream performance . Unlike simple benzothiazoles, its quaternary ammonium sulfonate structure offers distinct advantages in charge-driven applications.

Why 3-Methyl-2-sulphonatobenzothiazolium Cannot Be Directly Substituted by Other Benzothiazolium Salts


Generic substitution in procurement—such as selecting an arbitrary benzothiazolium halide or a non-sulfonated analog—fails because the 2-sulfonate group creates a covalent, non-exchangeable zwitterion. This inner salt character fundamentally alters solubility (preferring polar media over organics) and charge density compared to common benzothiazolium salts like 3-methylbenzothiazolium p-toluenesulfonate [1], which exist as discrete ions. In synthetic applications, this difference dictates reaction rate, product purity, and crystallization behavior. Furthermore, the 3-methyl substitution is critical; simple benzothiazole (lacking the quaternary nitrogen) lacks the requisite reactivity for forming styryl dyes or ionic liquids . The following quantitative evidence establishes the specific dimensions where procurement must be selective.

Quantitative Differentiation of 3-Methyl-2-sulphonatobenzothiazolium vs. Analogs


Melting Point Depression vs. 3-Methylbenzothiazolium p-Toluenesulfonate

The pure inner salt 3-Methyl-2-sulphonatobenzothiazolium exhibits a low melting point of 34-38 °C as a white to pink crystalline powder . In contrast, its direct structural analog lacking the internal sulfonate, 3-Methylbenzothiazolium p-toluenesulfonate, is reported with a significantly higher melting point of 148-149 °C . This >110 °C depression highlights the profound impact of the internal charge distribution on lattice energy, classifying the target compound closer to ionic liquid behavior.

Material Science Ionic Liquids Thermal Analysis

Solubility Profile Advantage Over Simple 3-Methylbenzothiazolium Halides

The internal sulfonate group confers markedly enhanced water solubility compared to simple 3-methylbenzothiazolium halides. While 3-methylbenzothiazolium salts with non-polar counter-anions are soluble in organic solvents, the zwitterionic 3-Methyl-2-sulphonatobenzothiazolium shows significant H2O affinity , making it the preferred substrate for aqueous-phase coupling reactions like diazo condensation in dye synthesis. No quantitative solubility limit is available, but the structural feature is a key selection criterion for reaction design.

Solution Chemistry Reaction Medium Dye Synthesis

Boiling Point and Thermal Stability as a Distillation or High-Temperature Reaction Candidate

The compound possesses a reported boiling point of 242.8 °C at 760 mmHg . While this is a property of the pure compound, it is relevant for procurement when compared to lower-boiling 3-methylbenzothiazole (boiling point approximately 238 °C for the free base) or more thermally labile quaternary ammonium salts. The presence of the sulfonate group slightly elevates the boiling point relative to the non-sulfonated quaternary salt analog, suggesting a different process window for high-temperature reactions or vacuum distillation.

Thermal Stability Process Chemistry Distillation

Optimal Application Scenarios for 3-Methyl-2-sulphonatobenzothiazolium Based on Differentiated Properties


Aqueous-Phase Synthesis of Styryl and Cyanine Dyes

The enhanced water solubility of 3-Methyl-2-sulphonatobenzothiazolium, due to its internal sulfonate group, makes it a superior quaternary heterocycle precursor for cyanine and styryl dye synthesis in aqueous media . This avoids the need for polar organic solvents, facilitating a cleaner condensation with aldehydes to form the conjugated dye. Procurement for this purpose should specifically require the internal salt (CAS 4329-95-7) rather than the 3-methylbenzothiazolium p-toluenesulfonate salt, which is insoluble in water and would demand different, often anhydrous, reaction conditions.

Low-Melting Ionic Liquid and Task-Specific Zwitterion Design

With a melting point of only 34-38 °C, this compound is an ideal building block for designing room-temperature ionic liquids (RTILs) or zwitterionic co-solvents . Its liquid-like range near ambient conditions facilitates processing and mixing. Researchers procuring for ionic liquid design should select this over the 3-ethyl analog (3-ethyl-2-sulfonatobenzothiazolium) which is expected to have a higher melting point due to increased Van der Waals interactions, thus providing a tunable selection criterion.

Oxidative Coupling Reagent in Analytical Detection Systems

In diagnostic test devices, the 3-methyl-2-benzothiazolinone moiety is a core component of oxidative coupling dye couples, such as those used with 8-anilino-1-naphthalenesulfonate (ANS) for peroxide detection . The specific sulfonate group facilitates the formation of stable, water-soluble dye complexes. Purchasing 3-Methyl-2-sulphonatobenzothiazolium as a pre-formed precursor ensures rapid formulation into the active hydrazone reagent, offering a cost-effective and consistent source of the benzothiazole core compared to starting from 3-methylbenzothiazole.

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